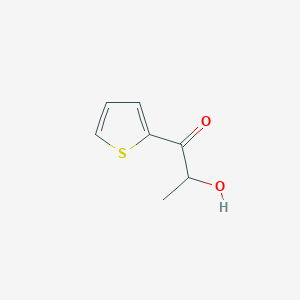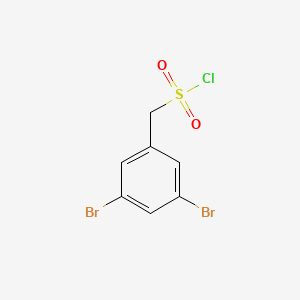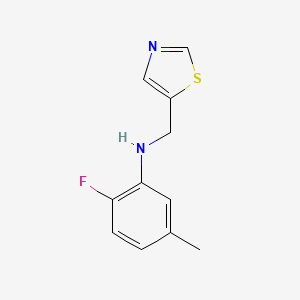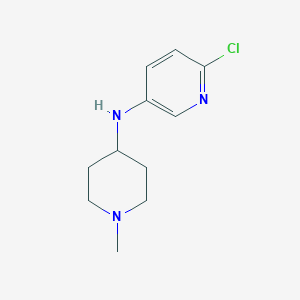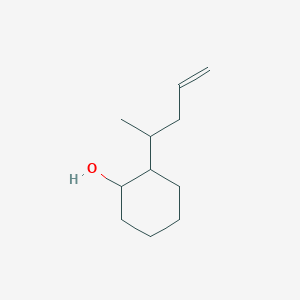
6,6,6-Trifluoro-3-methylhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6-Trifluoro-3-methylhexan-2-ol is an organic compound with the molecular formula C7H13F3O It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the hexane chain, along with a hydroxyl group on the second carbon and a methyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6-Trifluoro-3-methylhexan-2-ol typically involves the introduction of trifluoromethyl groups into the hexane backbone. One common method is the reaction of 3-methylhexan-2-one with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,6,6-Trifluoro-3-methylhexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6,6,6-trifluoro-3-methylhexan-2-one.
Reduction: The compound can be reduced to form the corresponding alkane, 6,6,6-trifluoro-3-methylhexane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 6,6,6-Trifluoro-3-methylhexan-2-one.
Reduction: 6,6,6-Trifluoro-3-methylhexane.
Substitution: 6,6,6-Trifluoro-3-methylhexyl chloride or bromide.
Scientific Research Applications
6,6,6-Trifluoro-3-methylhexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers with unique properties.
Mechanism of Action
The mechanism of action of 6,6,6-Trifluoro-3-methylhexan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6,6,6-Trifluorohexan-2-ol: Lacks the methyl group on the third carbon.
3-Methylhexan-2-ol: Lacks the trifluoromethyl groups.
6,6,6-Trifluoro-2-hexanol: The hydroxyl group is on the second carbon, but without the methyl group on the third carbon.
Uniqueness
6,6,6-Trifluoro-3-methylhexan-2-ol is unique due to the combination of trifluoromethyl groups and a methyl group on the hexane backbone. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13F3O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6,6,6-trifluoro-3-methylhexan-2-ol |
InChI |
InChI=1S/C7H13F3O/c1-5(6(2)11)3-4-7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
HHERIGFQFXQNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(F)(F)F)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


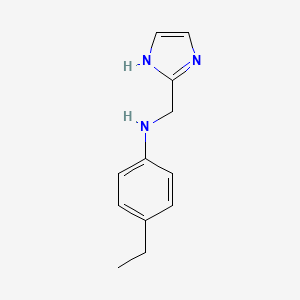


![3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13257833.png)

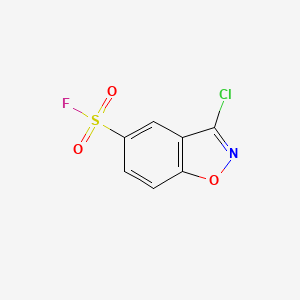
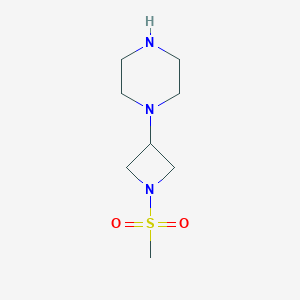
![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B13257863.png)
![2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13257872.png)
